molecular formula C9H11Cl2N B13490982 1-(2,4-Dichloro-3-methylphenyl)ethanamine

1-(2,4-Dichloro-3-methylphenyl)ethanamine

Cat. No.: B13490982
M. Wt: 204.09 g/mol
InChI Key: IXSSOQGCTJDATP-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-3-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-3-methylphenyl)ethan-1-amine typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of immobilized catalysts can enhance the reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-3-methylphenyl)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

1-(2,4-Dichloro-3-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethan-1-amine
  • 1-(3,4-Dichlorophenyl)ethan-1-amine
  • 1-(2,6-Dichlorophenyl)ethan-1-amine

Uniqueness: 1-(2,4-Dichloro-3-methylphenyl)ethan-1-amine is unique due to the presence of the methyl group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)ethanamine

InChI

InChI=1S/C9H11Cl2N/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4,6H,12H2,1-2H3

InChI Key

IXSSOQGCTJDATP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(C)N)Cl

Origin of Product

United States

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